
copper(1+);2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylpropane can be synthesized through organometallic coupling reactions. One common method involves the reaction of an alkyllithium reagent with copper(I) iodide to form a lithium dialkylcopper reagent, which then reacts with an alkyl halide to produce the desired organocopper compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can be reduced back to its elemental form or to copper(0).
Substitution: This compound can participate in nucleophilic substitution reactions, where the copper center acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce various organocopper derivatives.
Applications De Recherche Scientifique
Copper(1+);2-methylpropane has several scientific research applications:
Biology: The compound’s reactivity with biological molecules is of interest for studying enzyme mechanisms and metalloprotein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which copper(1+);2-methylpropane exerts its effects involves the copper center acting as a nucleophile in substitution reactions. The copper atom undergoes a series of electron transfers, facilitating the formation of new chemical bonds . In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(1+);2-chloropropane
- Copper(1+);2-bromopropane
- Copper(1+);2-iodopropane
Uniqueness
Copper(1+);2-methylpropane is unique due to its specific structure and reactivityFor instance, the presence of the methyl group in 2-methylpropane can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
56583-96-1 |
|---|---|
Formule moléculaire |
C4H9Cu |
Poids moléculaire |
120.66 g/mol |
Nom IUPAC |
copper(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.Cu/c1-4(2)3;/h1-3H3;/q-1;+1 |
Clé InChI |
WJBVTSPTBQMOBM-UHFFFAOYSA-N |
SMILES canonique |
C[C-](C)C.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



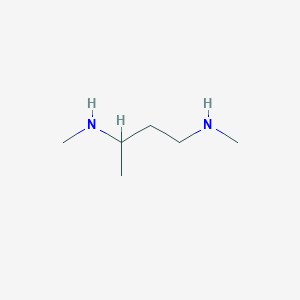
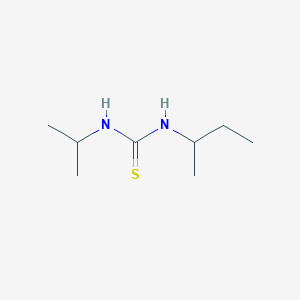
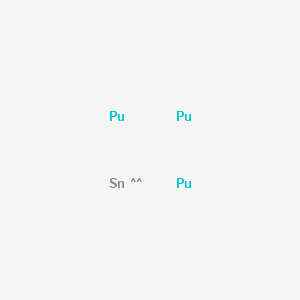
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

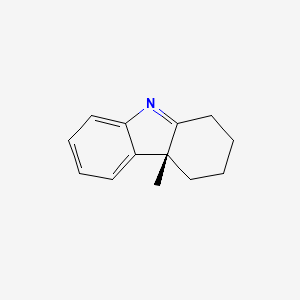
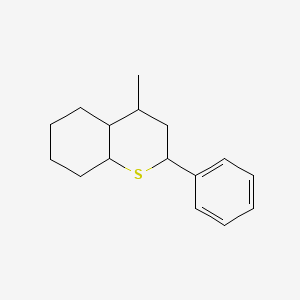
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)


![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
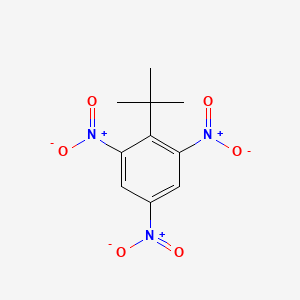
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
